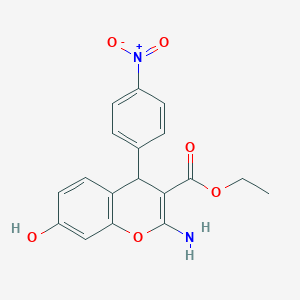

ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate

Übersicht

Beschreibung

WAY-300916 ist ein potenter Inhibitor der Insulin-regulierten Aminopeptidase (IRAP). Diese Verbindung hat ein erhebliches Potenzial in der Forschung zu kognitiven und Gedächtnisstörungen gezeigt .

Wissenschaftliche Forschungsanwendungen

WAY-300916 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung zur Untersuchung der Inhibition von IRAP und deren Auswirkungen auf verschiedene biochemische Pfade.

Biologie: Untersucht auf seine Rolle bei der Modulation kognitiver Funktionen und Gedächtnisprozesse.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung kognitiver Beeinträchtigungen und Gedächtnisstörungen.

Industrie: Einsatz bei der Entwicklung neuer Medikamente, die auf IRAP abzielen.

Wirkmechanismus

WAY-300916 übt seine Wirkungen aus, indem es die Aktivität der Insulin-regulierten Aminopeptidase (IRAP) hemmt. Diese Hemmung beeinflusst die Verarbeitung von Peptiden, die an kognitiven Funktionen und dem Gedächtnis beteiligt sind. Zu den molekularen Zielstrukturen gehört das aktive Zentrum von IRAP, an das WAY-300916 bindet und das Enzym daran hindert, mit seinen natürlichen Substraten zu interagieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von WAY-300916 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Der Syntheseweg beinhaltet typischerweise die Bildung von Schlüsselzwischenprodukten durch verschiedene organische Reaktionen wie Kondensation, Cyclisierung und funktionelle Gruppenumwandlungen. Spezifische Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeuten und Reinheit des Endprodukts zu erzielen.

Industrielle Produktionsmethoden

Die industrielle Produktion von WAY-300916 würde wahrscheinlich eine Skalierung der Laborsyntheseprozesse beinhalten. Dazu gehört die Optimierung der Reaktionsbedingungen für großtechnische Reaktionen, die Sicherstellung einer gleichbleibenden Qualität und Ausbeute sowie die Implementierung von Reinigungsverfahren wie Kristallisation oder Chromatographie, um das Endprodukt in reiner Form zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

WAY-300916 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen im Molekül zu modifizieren.

Substitution: WAY-300916 kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können verwendet werden, abhängig von der gewünschten Substitution.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten oder Ketonderivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wirkmechanismus

WAY-300916 exerts its effects by inhibiting the activity of insulin-regulated aminopeptidase (IRAP). This inhibition affects the processing of peptides involved in cognitive functions and memory. The molecular targets include the active site of IRAP, where WAY-300916 binds and prevents the enzyme from interacting with its natural substrates.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Aminopeptidase-IN-1: Ein weiterer potenter Inhibitor von IRAP mit ähnlichen Anwendungen in der kognitiven Forschung.

Verbindung 16o: Bekannt für seine inhibitorischen Wirkungen auf IRAP und potenzielle therapeutische Anwendungen.

Einzigartigkeit

WAY-300916 ist aufgrund seiner spezifischen Bindungsaffinität und Potenz als IRAP-Inhibitor einzigartig. Im Vergleich zu ähnlichen Verbindungen bietet es möglicherweise eindeutige Vorteile in Bezug auf Wirksamkeit und Selektivität, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und potenziellen therapeutischen Entwicklung macht.

Eigenschaften

IUPAC Name |

ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6/c1-2-25-18(22)16-15(10-3-5-11(6-4-10)20(23)24)13-8-7-12(21)9-14(13)26-17(16)19/h3-9,15,21H,2,19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTAMBMUQWHXLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are aminopeptidases?

A1: Aminopeptidases are enzymes that cleave amino acids from the amino-terminal (N-terminal) end of proteins or peptides.

Q2: What is the biological significance of aminopeptidases?

A2: They play crucial roles in various biological processes, including:

- Protein maturation and degradation: [, , , ]

- Regulation of peptide hormone activity: [, ]

- Immune response and antigen presentation: [, , , ]

- Digestion and nutrient absorption: [, ]

Q3: How are aminopeptidases classified?

A3: Aminopeptidases are classified based on their substrate specificity, catalytic mechanism, and structural features. Some common types include:

- Leucine aminopeptidases (LAPs): These enzymes preferentially cleave leucine residues from the N-terminus. [, , , ]

- Alanine aminopeptidases (AAPs): They preferentially cleave alanine residues from the N-terminus. []

- Aspartyl aminopeptidases: These enzymes specifically cleave aspartate residues from the N-terminus. []

Q4: What is the therapeutic potential of aminopeptidases?

A4: Aminopeptidases are promising drug targets for various diseases, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(tert-butylthio)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5169459.png)

![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitro-2-furamide](/img/structure/B5169463.png)

![2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(4-FLUOROBENZYL)ACETAMIDE](/img/structure/B5169489.png)

![N-(3-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5169499.png)

![(5Z)-5-[(2H-1,3-Benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5169512.png)

![1-[(2-methoxyphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B5169518.png)

![n-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B5169525.png)

![N-[[3-[(2-fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]-N-(furan-2-ylmethyl)but-2-yn-1-amine](/img/structure/B5169539.png)

![17-(2,5-dimethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169543.png)

![diethyl [5-(4-chlorophenoxy)pentyl]malonate](/img/structure/B5169546.png)

![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5169549.png)

![(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B5169552.png)